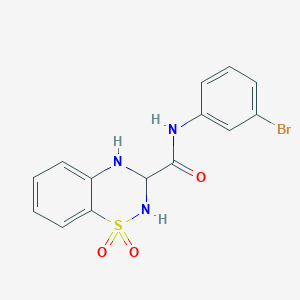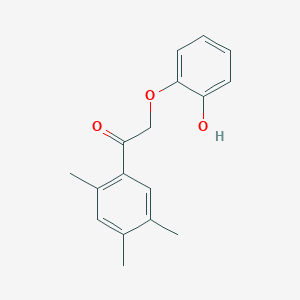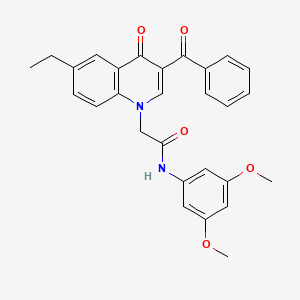![molecular formula C12H12N2O3 B2647640 5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 912782-10-6](/img/structure/B2647640.png)
5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide is a heterocyclic compound that features a unique combination of cyclopropyl, furan, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan moiety: This step often involves the use of furan-2-carbaldehyde, which can be reacted with the oxazole intermediate.
Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be employed under appropriate conditions.
Major Products
Oxidation: Products may include furanones and other oxygenated derivatives.
Reduction: Products may include oxazolidines and other reduced forms.
Substitution: Products vary depending on the substituents introduced, leading to a wide range of derivatives.
Scientific Research Applications
5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
- The combination of cyclopropyl, furan, and oxazole moieties in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
- Its structural features allow for diverse chemical modifications, making it a versatile scaffold for the development of new compounds with tailored properties.
Properties
IUPAC Name |
5-cyclopropyl-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(13-7-9-2-1-5-16-9)10-6-11(17-14-10)8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTXIZIZJLPCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2647559.png)
![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2647561.png)

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2647564.png)
![3-(2-Chlorophenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2647566.png)
![4-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrimidine](/img/structure/B2647567.png)
![4-(propan-2-yloxy)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride](/img/structure/B2647572.png)

![2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2647574.png)
![5-{[(3-chlorophenyl)methyl]sulfanyl}-6-methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2647576.png)
![2-[4-(benzyloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B2647577.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide](/img/structure/B2647579.png)
